molecular formula C5H11ClN4 B6226101 (3R)-3-azidopiperidine hydrochloride CAS No. 1330632-49-9

(3R)-3-azidopiperidine hydrochloride

Cat. No. B6226101
CAS RN: 1330632-49-9
M. Wt: 162.6
InChI Key:
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Description

(3R)-3-Azidopiperidine hydrochloride is a compound used in chemical synthesis for a variety of applications. It is an amine derivative of piperidine, which is a six-membered heterocyclic ring composed of five carbon atoms and one nitrogen atom. This compound is a versatile building block in the synthesis of biologically active compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries. It is also used in the synthesis of peptides and other biologically active compounds. (3R)-3-Azidopiperidine hydrochloride is a white crystalline powder and is soluble in water.

Scientific Research Applications

((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride is used in a variety of scientific research applications. It is used as a building block in the synthesis of peptides and other biologically active compounds. Additionally, it is used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in the synthesis of polymers. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of food additives.

Mechanism of Action

The mechanism of action of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride is not fully understood. It is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. Additionally, it is believed to form hydrogen bonds with other molecules, allowing it to interact with a variety of substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride are not fully understood. However, it is known to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. Additionally, it is believed to have an effect on the activity of enzymes, as well as on the expression of genes.

Advantages and Limitations for Lab Experiments

The advantages of using ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride in laboratory experiments include its low cost, high solubility in water, and its versatility in the synthesis of a wide range of compounds. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of this compound is its potential toxicity, which must be taken into consideration when using it in experiments.

Future Directions

There are a number of potential future directions for the use of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride. These include the development of new synthesis methods, the development of new applications for the compound, and the exploration of its potential toxicity. Additionally, further research into its biochemical and physiological effects is necessary to better understand its mechanism of action. Finally, further research into its potential uses in the pharmaceutical and agrochemical industries is necessary to fully understand its potential applications.

Synthesis Methods

The synthesis of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine hydrochloride can be achieved through a variety of methods. The most common method involves the reaction of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine with hydrochloric acid. This reaction produces the desired product in high yields. Additionally, the compound can be synthesized through the reaction of ((3R)-3-azidopiperidine hydrochloride)-3-azidopiperidine with diazotized sulfanilic acid. This reaction produces a diazonium salt, which can then be hydrolyzed to produce the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-azidopiperidine hydrochloride involves the conversion of piperidine to (3R)-3-azidopiperidine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Sodium azide", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Piperidine is reacted with sodium azide in diethyl ether to form (3R)-3-azidopiperidine.", "The diethyl ether is removed by evaporation and the resulting (3R)-3-azidopiperidine is dissolved in water.", "Hydrochloric acid is added to the solution to form (3R)-3-azidopiperidine hydrochloride.", "The solution is then filtered and the solid product is washed with water and dried over sodium sulfate." ] }

CAS RN

1330632-49-9

Product Name

(3R)-3-azidopiperidine hydrochloride

Molecular Formula

C5H11ClN4

Molecular Weight

162.6

Purity

95

Origin of Product

United States

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